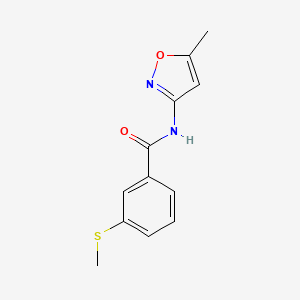

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide

Description

Historical Context of Isoxazole-Containing Benzamides

The exploration of isoxazole-containing benzamides represents a significant chapter in heterocyclic chemistry. Isoxazoles, first characterized by Ludwig Claisen in 1888 during his studies on 3-methyl-5-phenylisoxazole, gained prominence due to their aromatic stability and synthetic versatility. Early 20th-century work by Quilico (1930–1946) established foundational cycloaddition methods using nitrile oxides and unsaturated compounds, enabling systematic synthesis of isoxazole derivatives.

The integration of benzamide moieties into isoxazole frameworks emerged later, driven by the pharmacological success of early isoxazole drugs. For example, sulfamethoxazole (a sulfonamide-isoxazole hybrid) became a cornerstone antibiotic in the mid-20th century, while cycloserine demonstrated potent antitubercular activity. These milestones highlighted the synergistic potential of combining isoxazole’s electronic diversity with benzamide’s hydrogen-bonding capacity.

Table 1: Historical Milestones in Isoxazole-Benzamide Research

Research Objectives and Scientific Significance

Contemporary studies on N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide prioritize three objectives:

- Mechanistic Elucidation : Deciphering its electronic interactions with biological targets, particularly enzymes leveraging the methylthio group’s nucleophilicity.

- Synthetic Optimization : Developing atom-economical routes, such as microwave-assisted coupling reactions, to improve yields beyond traditional reflux methods.

- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents (e.g., replacing methylthio with sulfone groups) to enhance antimicrobial potency.

This compound’s significance lies in its dual functionalization: the isoxazole ring provides π-π stacking capability for protein binding, while the methylthio-benzamide moiety offers redox-active sites for catalytic inhibition.

Compound Classification within Heterocyclic Chemistry

This compound belongs to two overlapping heterocyclic classes:

- Isoxazole Derivatives : Characterized by a five-membered ring containing oxygen and nitrogen at positions 1 and 2, respectively. The 5-methyl substitution enhances ring stability against electrophilic attacks.

- Benzamides : The 3-(methylthio)benzamide group introduces a planar, conjugated system capable of intercalation or enzyme active-site binding.

Electronic Properties :

Research Gaps and Current Scientific Challenges

Despite progress, critical gaps persist:

- In Vivo Pharmacokinetics : Limited data on oral bioavailability due to the compound’s low logP (predicted 2.1).

- Target Identification : While in vitro studies suggest inhibition of bacterial dihydrofolate reductase, proteomic analyses are needed to confirm off-target effects.

- Synthetic Scalability : Current routes yield ≤68% purity; catalyst poisoning by sulfur byproducts remains unresolved.

Table 2: Key Research Challenges

| Challenge | Impact | Proposed Solutions |

|---|---|---|

| Low aqueous solubility | Limits parenteral administration | PEGylation or prodrug formulations |

| Metabolic instability | Rapid hepatic clearance | Deuteration at labile positions |

| Synthetic complexity | High production costs | Flow chemistry approaches |

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-6-11(14-16-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPKXBLACSZBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide typically involves the following steps:

Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the benzamide core: The 5-methylisoxazole ring is then coupled with a benzamide derivative using suitable reagents and catalysts.

Introduction of the methylthio group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the benzamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, such as drug development.

Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methylthio group may play crucial roles in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide with structurally related benzamide derivatives, focusing on synthetic yields, substituent effects, and physicochemical properties. Key compounds are tabulated and discussed below.

Key Observations:

Structural Diversity: The target compound’s isoxazole-benzamide core distinguishes it from thiadiazole () or pyrimidinone () derivatives. Isoxazoles are known for metabolic stability, whereas thiadiazoles may enhance hydrogen-bonding interactions (e.g., compound 6, 70% yield) . Substituent position impacts reactivity: The 3-(methylthio) group in the target compound and compound 30 () contrasts with 2-acrylamido in 2j (), which could alter electronic properties and solubility.

Synthetic Yields: Thiadiazole derivatives (e.g., 8a, 80% yield) generally exhibit higher yields than pyrimidinone analogs (e.g., compound 30, 31% yield), likely due to favorable cyclization kinetics .

Spectral Data :

- IR spectra for benzamide derivatives consistently show C=O stretches near 1600–1700 cm⁻¹, with dual carbonyl peaks in compounds like 8a (1679 and 1605 cm⁻¹) .

- 1H NMR signals for aromatic protons (δ 7.3–8.3 ppm) and methylthio groups (δ ~2.5 ppm) are consistent across analogs (e.g., compound 30, ) .

Key Observations:

- Methylthio Group : This moiety (present in the target compound and ) is associated with improved antimicrobial activity in thiadiazole derivatives, possibly due to enhanced membrane permeability .

- Isoxazole vs. Thiadiazole : Isoxazole-containing compounds (e.g., 2j) are less explored for biological activity in the provided evidence compared to thiadiazoles, which show broad antimicrobial and enzyme-inhibitory profiles .

Biological Activity

N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The compound consists of:

- Isoxazole ring : A five-membered heterocyclic structure that is known for its biological relevance.

- Methylthio group : This sulfur-containing moiety can influence the compound's reactivity and interaction with biological targets.

- Benzamide core : This structure is commonly found in many pharmaceuticals and contributes to the compound's ability to interact with various enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes key findings from antimicrobial studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| P. aeruginosa | 100 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study conducted on various cancer cell lines revealed significant cytotoxic effects. The following table outlines the cytotoxicity results:

| Cell Line | LC50 (nM) | Effectiveness | Reference |

|---|---|---|---|

| U87 (glioblastoma) | 200 ± 60 | High sensitivity | |

| SK-N-SH (neuroblastoma) | 150 ± 30 | Moderate sensitivity | |

| MCF-7 (breast cancer) | >1000 | Low sensitivity |

The LC50 values indicate that this compound is particularly effective against glioblastoma cells, suggesting a promising avenue for further research in cancer therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance potency and selectivity against desired targets.

Synthetic Chemistry

The compound is also utilized in synthetic chemistry as a building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing novel compounds with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5-methylisoxazole-3-amine derivatives and substituted benzoyl chlorides. For example, sulfamethoxazole derivatives are synthesized by reacting sulfonamide intermediates with benzoyl chloride under reflux conditions in aprotic solvents (e.g., DMF) . Key factors include:

- Temperature : Optimal yields are achieved at 80–100°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

- Characterization : Confirm structure via H NMR (e.g., methylthio proton signals at δ 2.5–3.0 ppm) and IR (C=O stretch at ~1680 cm) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous sulfonamide-benzamide hybrids:

- Unit Cell Parameters : Monoclinic systems (e.g., ) with hydrogen-bonding networks (N–H···O, C–H···O) dominate .

- Bond Lengths : C–S (methylthio) bonds average 1.78–1.82 Å, while C=O bonds in benzamide are ~1.21 Å .

- Packing Analysis : Use software like ORTEP-3 to visualize interactions and assess stability .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to controls like ciprofloxacin .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7) with IC calculations. The methylthio group may enhance membrane permeability, improving efficacy .

Advanced Research Questions

Q. How do substituent variations (e.g., methylthio vs. ethylthio) impact the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methylthio group with ethylthio or sulfone analogs. Ethylthio groups in triazole-benzamide hybrids increase lipophilicity (logP >3.5), enhancing blood-brain barrier penetration .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals ethylthio derivatives have lower melting points (~180°C vs. ~220°C for methylthio), affecting formulation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate byproducts (e.g., unreacted benzoyl chloride derivatives). Limit of detection (LOD) <0.1% .

- Mass Fragmentation : Characterize impurities via ESI-MS/MS; methylthio groups produce fragment ions at m/z 121 (CHS) .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) for sulfonamide analogs. Docking (AutoDock Vina) identifies binding poses in the active site .

- Free Energy Calculations : MM-PBSA analyses quantify binding affinities. Methylthio groups may form hydrophobic interactions with residues like Phe92 .

Q. What strategies resolve contradictory data on the compound’s solubility and stability in different pH environments?

- Methodological Answer :

- pH-Dependent Solubility : Use shake-flask methods at pH 1.2 (simulated gastric fluid) and 7.4 (blood). Methylthio groups reduce aqueous solubility (<0.1 mg/mL) but enhance stability in acidic conditions .

- Degradation Studies : Forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of the methylthio group is a major pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.